Argiotoxin 659

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

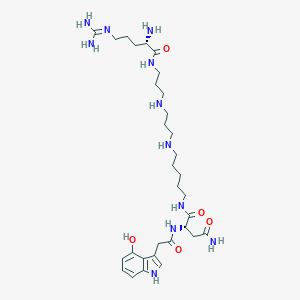

Argiotoxin 659 is a N-acyl-amino acid.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Argiotoxin 659 (ArgTX-659) is characterized by the molecular formula C31H53N11O5 and a molecular weight of approximately 637.79 g/mol. Its structure is similar to that of Argiotoxin 636, with modifications that enhance its biological activity. The synthesis of ArgTX-659 involves multi-step chemical processes that have been optimized over time to improve yield and efficiency .

Biological Mechanisms

This compound acts primarily as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research has shown that ArgTX-659 can effectively block NMDA receptor-mediated excitatory postsynaptic currents in rat hippocampal neurons at low concentrations . This blockade occurs without impairing long-term potentiation, suggesting potential for cognitive enhancement applications .

Neurological Disorders

Due to its action on NMDA receptors, ArgTX-659 is being investigated for its potential in treating various neurological disorders:

- Epilepsy : Studies suggest that NMDA receptor antagonists can reduce seizure activity. ArgTX-659 may offer a novel approach to managing epilepsy by modulating excitatory neurotransmission .

- Alzheimer's Disease : Given its neuroprotective properties, ArgTX-659 could be explored as a therapeutic agent for Alzheimer's disease, potentially mitigating neurodegeneration associated with excitotoxicity .

Pain Management

This compound has demonstrated analgesic properties in preclinical models. Its ability to inhibit excitatory transmission may provide a basis for developing new pain relief strategies without the side effects associated with traditional opioids .

Cosmetic Applications

Recent studies have highlighted ArgTX-659's potential as a melanogenesis inhibitor, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation without cytotoxic effects .

Case Study 1: NMDA Receptor Modulation

In a study involving rat hippocampal neurons, ArgTX-659 was shown to non-competitively inhibit NMDA receptor activity at concentrations as low as 20 µM. This effect was associated with significant reductions in calcium influx during synaptic activity, underscoring its potential as a neuroprotective agent .

| Parameter | Value |

|---|---|

| Concentration | 20 µM |

| Inhibition Type | Non-competitive |

| Effect on Calcium Influx | Significant |

Case Study 2: Analgesic Effects

In animal models of pain, ArgTX-659 exhibited dose-dependent analgesic effects comparable to established pain relievers. The mechanism was linked to its ability to block glutamate-mediated excitatory signaling in pain pathways .

| Parameter | Value |

|---|---|

| ED50 (Effective Dose) | 0.8 pmol/mg |

| Pain Model | Animal Model |

| Mechanism | Glutamate Block |

Eigenschaften

CAS-Nummer |

111944-83-3 |

|---|---|

Molekularformel |

C31H53N11O5 |

Molekulargewicht |

659.8 g/mol |

IUPAC-Name |

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |

InChI-Schlüssel |

ONYMEUPDKAAGRV-UPVQGACJSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |

Synonyme |

argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.